5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole is a complex organic molecule that features a unique combination of benzodioxole, thiazole, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole and oxadiazole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The thiazole ring can be reduced to form different derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the thiazole ring can yield thiazolidines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology
In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to induce apoptosis in cancer cells .
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics and nanotechnology .
Mechanism of Action
The mechanism of action of 5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various cellular effects. The pathways involved include the modulation of signal transduction and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: These compounds also contain the benzodioxole ring and have shown antioxidant activity.
Uniqueness
The uniqueness of 5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole lies in its combination of three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H19N3O4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
5-[[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H19N3O4S/c1-2-9-26-16-6-3-14(4-7-16)22-24-20(29-25-22)11-21-23-17(12-30-21)15-5-8-18-19(10-15)28-13-27-18/h3-8,10,12H,2,9,11,13H2,1H3 |
InChI Key |
UHXCCUDLJXYMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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